molecular formula C10H11FO4 B1385930 3-Fluoro-4-(2-methoxyethoxy)benzoic acid CAS No. 570408-25-2

3-Fluoro-4-(2-methoxyethoxy)benzoic acid

Cat. No.: B1385930
CAS No.: 570408-25-2
M. Wt: 214.19 g/mol
InChI Key: LOUFGTOHKSVJIE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(2-methoxyethoxy)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C10H11FO4 and a molecular weight of 214.19 g/mol.

Biochemical Analysis

Biochemical Properties

3-Fluoro-4-(2-methoxyethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the fluorine atom enhances its reactivity, enabling it to participate in nucleophilic aromatic substitution reactions. This compound can interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics. Additionally, this compound can form hydrogen bonds with proteins, influencing their conformation and activity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Studies have demonstrated that this compound can induce apoptosis in cancer cells, highlighting its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, altering their activity. For instance, this compound has been found to inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression. Additionally, this compound can interact with transcription factors, modulating their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity. These findings highlight the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further interact with biomolecules. This compound can also affect metabolic flux, altering the levels of key metabolites in cells. The interactions with cofactors such as NADPH play a crucial role in its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion-transporting polypeptides (OATPs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions are critical for its biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects. The localization can impact its activity and function, as it can interact with different biomolecules in distinct subcellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Fluoro-4-(2-methoxyethoxy)benzoic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boron reagent and a palladium catalyst under mild and functional group-tolerant conditions . The general procedure includes the following steps:

  • Preparation of the boron reagent.
  • Coupling of the boron reagent with an aryl halide in the presence of a palladium catalyst.
  • Purification of the product.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthesis techniques such as the Fries rearrangement. This method allows for the production of key fluoro building blocks, including 3-Fluoro-4-methoxybenzoyl chloride and 1,2-diethoxy-3-fluorobenzene .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(2-methoxyethoxy)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The fluorine atom and the methoxyethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-Fluoro-4-(2-methoxyethoxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxybenzoic acid: Similar in structure but lacks the methoxyethoxy group.

    2-Fluoro-4-methoxybenzoic acid: Similar in structure but has the fluorine atom in a different position.

    3-Fluoro-4-methylbenzoic acid: Similar in structure but has a methyl group instead of the methoxyethoxy group.

Properties

IUPAC Name

3-fluoro-4-(2-methoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO4/c1-14-4-5-15-9-3-2-7(10(12)13)6-8(9)11/h2-3,6H,4-5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOUFGTOHKSVJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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